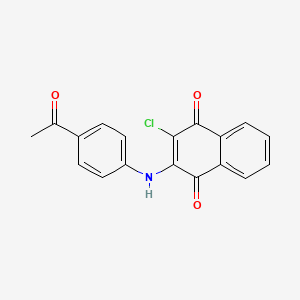
2-(4-Acetylanilino)-3-chloronaphthalene-1,4-dione
説明
2-(4-Acetylanilino)-3-chloronaphthalene-1,4-dione (ACN-CND) is a novel small molecule that has been extensively studied for its potential therapeutic applications. ACN-CND is a heterocyclic compound containing an aromatic four-ring system and a chlorinated naphthalene. This compound has been studied for its potential to act as an anti-inflammatory, anti-cancer, and anti-bacterial agent. ACN-CND has also been studied for its potential to act as a modulator of the immune system and to act as an inhibitor of certain enzymes.
科学的研究の応用
Anticancer Research
This compound has been investigated for its potential as an anticancer agent. Derivatives of 2-(4-Acetylanilino)quinolines, which are structurally related to your compound of interest, have shown significant activity against cancer cell lines . The ability to inhibit cell proliferation and induce apoptosis makes this compound a candidate for further studies in cancer therapeutics.
Tyrosinase Inhibition
Tyrosinase is an enzyme involved in melanin production, and its inhibitors are sought after for cosmetic and medical applications. The compound has been studied for its potential role as a tyrosinase inhibitor, which could lead to applications in treating hyperpigmentation disorders .
Material Science
In material science, the compound’s derivatives could be used as intermediates in the synthesis of organic materials with specific electronic or photonic properties. These materials could be applicable in creating new types of sensors or semiconductors .
Biological Research
The compound’s role in biological research includes its use as a scaffold for synthesizing various bioactive molecules. These molecules can be used to study biological pathways or as tools in drug discovery processes .
Analytical Chemistry
In analytical chemistry, the compound could be used to develop new analytical reagents or as a standard for calibrating instruments. Its unique structure allows for the development of specific assays and tests .
Environmental Science
The compound’s derivatives may be used in environmental science to study degradation processes or as a model compound for understanding the environmental fate of similar organic molecules .
特性
IUPAC Name |
2-(4-acetylanilino)-3-chloronaphthalene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClNO3/c1-10(21)11-6-8-12(9-7-11)20-16-15(19)17(22)13-4-2-3-5-14(13)18(16)23/h2-9,20H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSQZKIQSQHZVQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC2=C(C(=O)C3=CC=CC=C3C2=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Acetylanilino)-3-chloronaphthalene-1,4-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



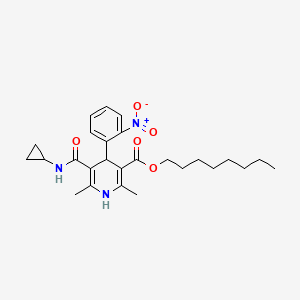
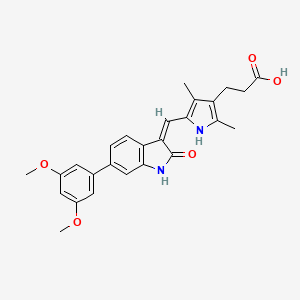


![(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2R)-2-amino-3-naphthalen-2-ylpropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-thiophen-2-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-thiophen-2-ylpropanoic acid](/img/structure/B1679999.png)
![1-(3-chlorophenyl)-N-(3-hydroxypropyl)-9H-pyrido[3,4-b]indole-3-carboxamide](/img/structure/B1680000.png)
![N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]acetamide](/img/structure/B1680003.png)

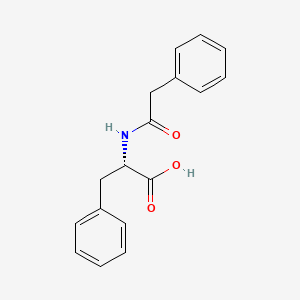

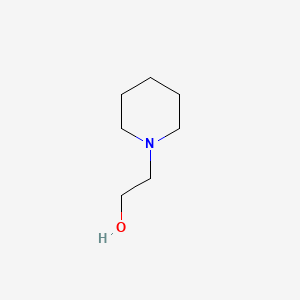
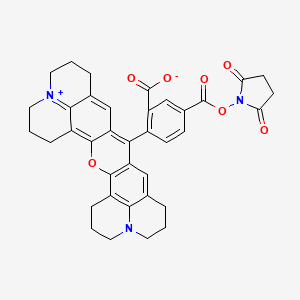
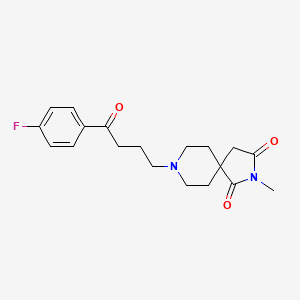
![7-butyl-6-(4-methoxyphenyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B1680015.png)